ETP-46464

描述

ETP-46464 is a quinoline-containing heterotricyclic compound known for its potent inhibitory effects on several key kinases, including mammalian target of rapamycin, ataxia telangiectasia mutated, DNA-dependent protein kinase, phosphoinositide 3-kinase alpha, and ataxia telangiectasia and Rad3-related protein . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA damage response.

准备方法

ETP-46464 的合成涉及形成含喹啉的杂环三环结构。合成路线通常包括以下步骤:

喹啉核心形成: 通过一系列环化反应实现。

官能团的引入: 在喹啉核心上添加特定的官能团以增强其抑制活性。

最终组装: 通过一系列偶联反应组装最终化合物

This compound 的工业生产方法尚未广泛记录,但该化合物通常是在研究实验室中严格控制条件下合成的,以确保其高纯度和高活性。

化学反应分析

ETP-46464 会经历多种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。

还原: this compound 可以被还原形成还原衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应产生的主要产物取决于所用试剂和反应的具体条件。

科学研究应用

Cancer Treatment Synergy

ETP-46464 has shown promising results when combined with platinum-based chemotherapeutics such as cisplatin and carboplatin. Studies indicate that this compound significantly enhances the cytotoxic effects of these drugs across various cancer cell lines, including ovarian, endometrial, and cervical cancers. This synergy is particularly evident in cells with wild-type or mutant p53 .

Ewing Sarcoma

Research indicates that this compound exhibits higher toxicity towards Ewing sarcoma cells compared to non-Ewing sarcoma cells. The compound's effectiveness correlates with the levels of replication stress markers such as CHK1 and γH2AX, suggesting that this compound may be a viable treatment option for this aggressive pediatric tumor .

Case Study 1: Ovarian Cancer

A study evaluated the effects of this compound on ovarian cancer cell lines treated with cisplatin. Results demonstrated that the combination treatment led to enhanced cell death compared to either agent alone, indicating a potential strategy for overcoming platinum resistance in ovarian cancer therapies .

Case Study 2: Endometrial Cancer

In another investigation focused on endometrial cancer, this compound was shown to improve the anti-tumor effects of cisplatin by inhibiting ATR-mediated signaling pathways. This study highlights the potential for using ATR inhibitors like this compound in conjunction with existing chemotherapy regimens to improve patient outcomes .

Data Tables

| Compound | Target | IC50 (nM) | Cancer Type | Effectiveness |

|---|---|---|---|---|

| This compound | ATR | 25 | Ovarian Cancer | Enhanced response to cisplatin |

| This compound | ATR | 25 | Endometrial Cancer | Synergistic effect with chemotherapy |

| This compound | ATR | 25 | Ewing Sarcoma | Higher toxicity compared to controls |

Challenges and Limitations

Despite its promising applications, this compound faces challenges regarding its pharmacological properties. Studies indicate that it exhibits poor pharmacokinetics in murine models, which may limit its clinical utility . Additionally, the lack of selectivity can lead to off-target effects, necessitating further optimization for therapeutic use.

作用机制

ETP-46464 通过抑制多种关键激酶发挥其作用,包括雷帕霉素靶蛋白 (mTOR)、共济失调毛细血管扩张症突变 (ATM)、DNA 依赖性蛋白激酶 (DNA-PK)、磷脂酰肌醇 3-激酶 α (PI3Kα) 以及共济失调毛细血管扩张症和 Rad3 相关蛋白 (ATR)。这些激酶在细胞周期调控、DNA 损伤反应和细胞存活中起着至关重要的作用。通过抑制这些激酶,this compound 会破坏这些过程,导致癌细胞发生细胞周期停滞和凋亡 。

相似化合物的比较

ETP-46464 在以高活性抑制多种关键激酶方面是独一无二的。类似化合物包括:

KU-55933: 共济失调毛细血管扩张症突变的抑制剂。

沃特曼宁: 磷脂酰肌醇 3-激酶的抑制剂。

雷帕霉素: 雷帕霉素靶蛋白的抑制剂

与这些化合物相比,this compound 具有同时靶向多种激酶的优势,使其成为研究和潜在治疗应用中的宝贵工具。

生物活性

ETP-46464 is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, which plays a crucial role in the DNA damage response (DDR). This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by replication stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound inhibits ATR with an IC50 value of approximately 25 nM , demonstrating high specificity for this target. ATR is essential for cellular responses to DNA damage, particularly during replication stress, where it activates downstream signaling pathways involving CHK1 and p53. By inhibiting ATR, this compound disrupts these pathways, leading to increased sensitivity to DNA-damaging agents and enhanced apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Cell Cycle Checkpoints : this compound abolishes the G2/M checkpoint, allowing cells with damaged DNA to enter mitosis, which can lead to cell death.

- Induction of DNA Damage : The compound promotes the accumulation of γH2AX foci, a marker of DNA double-strand breaks, indicating increased genomic instability.

- Synergistic Effects : this compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound across various cancer cell lines. For instance:

- Colorectal Cancer : this compound suppressed CPT-11-induced phosphorylation of ATR and CHK1, leading to increased apoptosis as evidenced by flow cytometry analyses (Annexin V staining) and Western blotting for cleaved caspase-3 and PARP1 .

- Ewing Sarcoma : Research indicated that this compound exhibited higher toxicity in Ewing sarcoma cells compared to non-cancerous cells. The compound's effectiveness was correlated with high levels of replication stress in these tumor cells .

| Cell Line | IC50 (µM) | Apoptosis Induction | Comments |

|---|---|---|---|

| A2780 | 5 | Yes | Enhanced by cisplatin |

| HEC1B | 5 | Yes | Significant γH2AX foci |

| Ewing Sarcoma (A4573) | 0.5 | Yes | High endogenous replication stress |

In Vivo Studies

In vivo efficacy has been demonstrated using xenograft models. For example:

- Ewing Sarcoma Models : Mice bearing Ewing sarcoma xenografts treated with this compound showed significant tumor regression compared to controls. The treatment led to marked increases in γH2AX levels, confirming DNA damage induction .

Case Studies

- Combination Therapy in Colorectal Cancer :

- Ewing Sarcoma Treatment :

Limitations and Future Directions

Despite its promising biological activity, the clinical development of this compound has faced challenges due to poor pharmacokinetic properties that limit its viability as a standalone therapeutic agent. Ongoing efforts focus on optimizing formulations and exploring combination therapies that leverage its mechanism while mitigating side effects.

属性

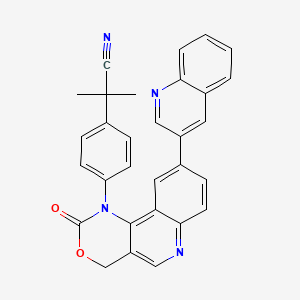

IUPAC Name |

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMXAYKJZOTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile (ETP-46464) is a potent and selective inhibitor of the ataxia telangiectasia mutated and Rad3-related (ATR) kinase []. ATR is a key regulator of the DNA damage response (DDR), particularly in response to single-strand DNA breaks that arise during replication stress []. Inhibiting ATR disrupts the cell's ability to repair DNA damage, leading to the accumulation of DNA lesions and ultimately cell death [].

A: Cancer cells often exhibit high levels of replication stress and rely heavily on the ATR pathway for survival. Targeting ATR in cancer cells can therefore selectively induce cell death []. This is particularly relevant in cancers deficient in homologous recombination (HR), a major DNA repair pathway, as these cells become highly dependent on ATR for survival [].

A: Studies have shown that this compound significantly sensitizes various cancer cell lines, including ovarian, endometrial, and cervical cancer cells, to cisplatin, a commonly used chemotherapy drug [, ]. This enhanced sensitivity is attributed to this compound's ability to prevent ATR-mediated DNA repair, thereby increasing the cytotoxic effects of cisplatin [].

A: Chk1 is a downstream effector of ATR in the DDR pathway. Similar to ATR inhibition, inhibiting Chk1 with a selective inhibitor also sensitized ovarian cancer cells to cisplatin []. This suggests that targeting either ATR or Chk1 disrupts the same critical signaling node involved in cisplatin resistance [].

A: While a significant portion of the research on this compound focuses on gynecological cancers, its efficacy extends to other cancer types as well. For instance, this compound effectively slowed the progression of human pancreatic ductal adenocarcinoma (PDAC) and colon tumors driven by RAS oncogenes in mouse models [].

A: Yes, studies have demonstrated that this compound can inhibit the growth of cancers that have developed resistance to PARPis, a class of drugs that also target HR-deficient cancers []. This suggests that this compound could potentially overcome PARPi resistance and provide a valuable treatment option for these patients.

A: this compound exhibits high potency and selectivity for ATR compared to other ATR inhibitors, including VE821, VE822, AZD20, AZD6738 []. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

ANone: While preclinical studies have shown promising results, this compound is not yet approved for clinical use. Further research, including clinical trials, is needed to evaluate its safety and efficacy in humans.

A: Interestingly, this compound has been shown to protect pancreatic β-cells from glucolipotoxicity, a major contributor to β-cell failure in type 2 diabetes []. This suggests a potential therapeutic avenue for preserving β-cell function and preventing or delaying diabetes progression.

A: Western blot analyses revealed that this compound attenuates the phosphorylation of Chk1 (Ser345) following ionizing radiation, indicating its direct impact on ATR signaling []. Additionally, this compound, in combination with a Chk2 inhibitor, blocked 4-hydroxyperoxycyclophophamide-induced DNA damage in vitro, showcasing its involvement in protecting the ovarian reserve from cyclophosphamide toxicity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。